molecular formula C20H13N3OS2 B2561359 N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide CAS No. 860609-92-3

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide

Cat. No.: B2561359
CAS No.: 860609-92-3
M. Wt: 375.46
InChI Key: JOCODXTYJXXHSR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 860609-94-5) features a benzamide group attached to a substituted thiophene ring. The thiophene core is functionalized with a cyano group at position 2, a phenyl group at position 4, and a cyanomethylsulfanyl moiety at position 3. Its molecular formula is C₂₁H₁₅N₃OS₂, with a molar mass of 389.49 g/mol .

Properties

IUPAC Name

N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c21-11-12-25-20-17(14-7-3-1-4-8-14)18(16(13-22)26-20)23-19(24)15-9-5-2-6-10-15/h1-10H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCODXTYJXXHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2NC(=O)C3=CC=CC=C3)C#N)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Functional Significance :

  • The phenyl and benzamide groups contribute to aromatic stacking and hydrophobic interactions in biological systems.

Comparison with Structurally Similar Compounds

Sulfanyl-Benzamide Derivatives

Compound 1: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

  • Similarity Score : 0.500 (structural resemblance) .
  • Key Differences: Replaces the thiophene core with a triazole-thiazole system. The additional amino group may enhance hydrogen bonding but reduce metabolic stability compared to the cyano substituent in the target compound.

Compound 2: 2-(Methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

  • Similarity Score : 0.479 .

Halogenated and Fluorinated Analogs

Compound 3: N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide

  • Source : Docked against PanK enzyme in tuberculosis research .
  • Key Differences: Incorporates a trifluoromethyl group and fluorophenoxy chain, which improve metabolic stability and binding affinity but may increase hydrophobicity.

Compound 4: 4-Cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide

  • Source : Patent literature .
  • Comparison : Bulky halogenated substituents (Cl, F, CF₃) enhance steric hindrance and electron-withdrawing effects, likely reducing solubility compared to the target compound’s simpler phenyl group.

Heterocyclic Core Modifications

Compound 5: N-{2-Cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide (CAS 860609-95-6)

  • Source : Cyclopropane-carboxamide derivative .

Compound 6 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

  • Source : Triazole-thione derivatives .
  • Comparison : The triazole-thione tautomer (νC=S at 1247–1255 cm⁻¹) offers redox-active properties absent in the target compound’s thiophene system.

Solubility and Pharmacokinetic Modulators

Compound 7: N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride

  • Source : Patent literature .
  • Comparison: The morpholine moiety enhances water solubility and basicity, contrasting with the target compound’s neutral cyanomethylsulfanyl group.

Tabulated Comparison of Key Properties

Property Target Compound Compound 1 Compound 3 Compound 5
Molecular Weight 389.49 g/mol ~420 g/mol* ~450 g/mol* 375.43 g/mol
Core Structure Thiophene Triazole-Thiazole Triazole Thiophene
Key Substituents Cyanomethylsulfanyl, Phenyl Methylamino Trifluoromethyl Cyclopropane
Solubility (Pred.) Moderate (LogP ~3.5) Low (LogP ~4.0) Low (LogP ~4.2) Moderate (LogP ~3.0)
Bioactivity Not reported Anticancer Antitubercular Research use

*Estimated based on structural analogs.

Research Implications

  • Electron-Withdrawing Groups: The cyanomethylsulfanyl group in the target compound balances electronic effects without excessive hydrophobicity, unlike halogenated analogs .
  • Heterocyclic Flexibility : Thiophene-based cores (e.g., target compound) may offer better synthetic scalability compared to triazole-thiones .
  • Pharmacokinetics: Neutral substituents (e.g., cyano, phenyl) likely improve blood-brain barrier penetration relative to ionizable morpholine derivatives .

Biological Activity

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C21H15N3OS2
CAS Number: 860609-92-3
Molecular Weight: 385.48 g/mol

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophene with benzoyl chloride in the presence of a base like triethylamine, conducted in solvents such as dichloromethane at room temperature.

The biological activity of this compound is attributed to its structural components, particularly the cyano and sulfanyl groups which can interact with various biological targets. These interactions may involve:

  • Enzyme Inhibition: The cyano and sulfanyl groups can engage in hydrogen bonding and other non-covalent interactions with enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The benzamide moiety may influence receptor binding, affecting cellular signaling pathways.

These mechanisms suggest potential applications in antimicrobial and anticancer therapies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzamide derivatives have shown enhanced potency against breast cancer cell lines (e.g., MDA-MB-231) when compared to standard treatments like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-2315.0More potent
5fSUIT-210.0Less potent
5lHT-297.0More potent

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its unique structure allows it to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism, leading to cell death.

Case Studies

  • Study on Anticancer Properties:
    A series of synthesized compounds based on benzamide derivatives were tested for their cytotoxicity against several cancer cell lines. The results indicated that modifications to the benzamide structure significantly influenced their anticancer activity, with some derivatives showing superior efficacy compared to traditional chemotherapeutics .
  • Mechanistic Insights:
    Investigations into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation and apoptosis .

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